N-(2-FURYLMETHYL)-N'-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA
Overview
Description
N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound that features multiple functional groups, including furyl, pyrazolyl, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA typically involves multi-step organic reactions. The starting materials often include furylmethylamine and pyrazole derivatives. The synthesis may proceed through the following steps:
Formation of Intermediate Compounds: Initial reactions may involve the formation of intermediate compounds such as furylmethyl isothiocyanate.
Coupling Reactions: The intermediate compounds are then coupled with pyrazole derivatives under controlled conditions to form the desired thiourea compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated reactors, continuous flow systems, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The furyl and pyrazolyl groups can be oxidized under specific conditions.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors can provide insights into its pharmacological properties.
Medicine
In medicinal chemistry, N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA may be studied for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA: This compound is unique due to its specific combination of functional groups.
Other Thiourea Derivatives: Compounds with similar thiourea moieties but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings but different functional groups.
Uniqueness
The uniqueness of N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA lies in its specific combination of furyl, pyrazolyl, and thiourea groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-[[4-(furan-2-ylmethylcarbamothioylamino)pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2S2/c30-18(20-9-16-3-1-5-28-16)24-14-7-22-26(11-14)13-27-12-15(8-23-27)25-19(31)21-10-17-4-2-6-29-17/h1-8,11-12H,9-10,13H2,(H2,20,24,30)(H2,21,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRBBJWLKTBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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